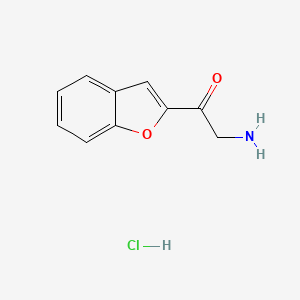
2-Amino-1-(benzofuran-2-yl)ethanone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(benzofuran-2-yl)ethanone Hydrochloride is a chemical compound with the molecular formula C10H10ClNO2 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(benzofuran-2-yl)ethanone Hydrochloride typically involves the reaction of benzofuran derivatives with appropriate amines under controlled conditions. One common method involves the Mannich reaction, where benzofuran is reacted with formaldehyde and a primary amine in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(benzofuran-2-yl)ethanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of benzofuran-2-carboxylic acid or benzofuran-2-one.
Reduction: Formation of benzofuran-2-ylmethanol or benzofuran-2-ylamine.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
2-Amino-1-(benzofuran-2-yl)ethanone Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1-(benzofuran-2-yl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Acetylbenzofuran: A related compound with similar structural features but different functional groups.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Another benzofuran derivative with distinct biological activities.
Uniqueness
2-Amino-1-(benzofuran-2-yl)ethanone Hydrochloride stands out due to its unique combination of an amino group and a benzofuran moiety, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
2-amino-1-(1-benzofuran-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H9NO2.ClH/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10;/h1-5H,6,11H2;1H |
InChI Key |
BMNLMMCVJRYYAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















